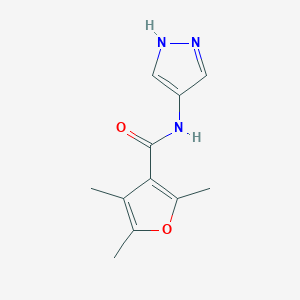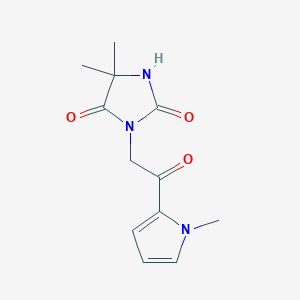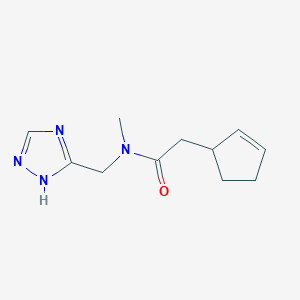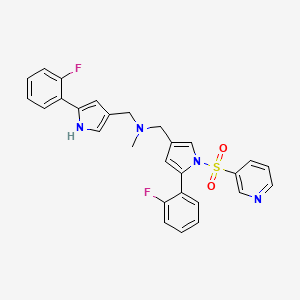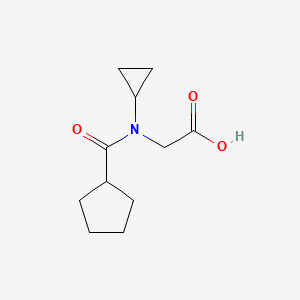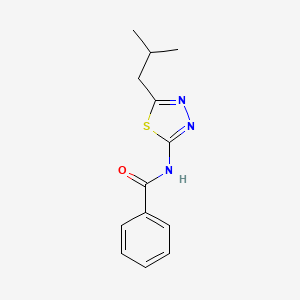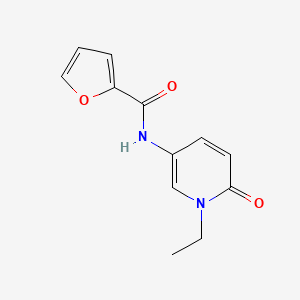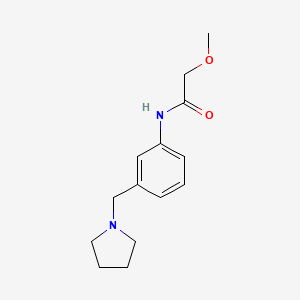
2-Methoxy-N-(3-(pyrrolidin-1-ylmethyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-N-(3-(pyrrolidin-1-ylmethyl)phenyl)acetamide is a chemical compound that features a methoxy group, a pyrrolidine ring, and an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-(3-(pyrrolidin-1-ylmethyl)phenyl)acetamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of pyrrolidine with 2-chloropyrimidine, followed by modification of the obtained compound.
Attachment of the Methoxy Group: The methoxy group is introduced through a nucleophilic substitution reaction, where a methoxy-containing reagent reacts with an appropriate precursor.
Formation of the Acetamide Moiety: The acetamide group is formed by reacting an amine with acetic anhydride or acetyl chloride under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
化学反応の分析
Types of Reactions
2-Methoxy-N-(3-(pyrrolidin-1-ylmethyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like methoxide (CH₃O⁻) and amines are commonly employed.
Major Products Formed
Oxidation: Oxo derivatives and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Methoxy-N-(3-(pyrrolidin-1-ylmethyl)phenyl)acetamide has several scientific research applications:
作用機序
The mechanism of action of 2-Methoxy-N-(3-(pyrrolidin-1-ylmethyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
- 2-Methoxy-N-(1-methylcyclohexyl)pyridin-3-amine
- (S)-3-(1-Methyl-2-pyrrolidinyl)pyridine
- Methoxy (2-oxopyrrolidin-1-yl) acetate
Uniqueness
2-Methoxy-N-(3-(pyrrolidin-1-ylmethyl)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its structure allows for diverse modifications, making it a versatile compound in drug discovery and development .
特性
分子式 |
C14H20N2O2 |
|---|---|
分子量 |
248.32 g/mol |
IUPAC名 |
2-methoxy-N-[3-(pyrrolidin-1-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C14H20N2O2/c1-18-11-14(17)15-13-6-4-5-12(9-13)10-16-7-2-3-8-16/h4-6,9H,2-3,7-8,10-11H2,1H3,(H,15,17) |
InChIキー |
UPWGIUIHYUDOBD-UHFFFAOYSA-N |
正規SMILES |
COCC(=O)NC1=CC=CC(=C1)CN2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


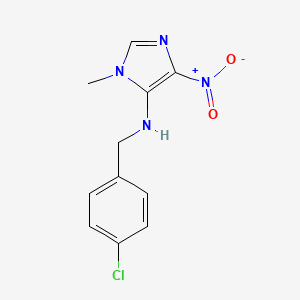
![4-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde](/img/structure/B14911046.png)


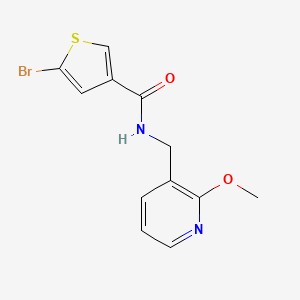
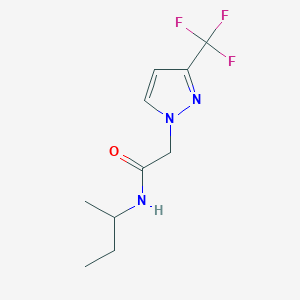
![2-[(2-Fluorobenzyl)sulfanyl]pyrimidine-4,6-diamine](/img/structure/B14911064.png)
